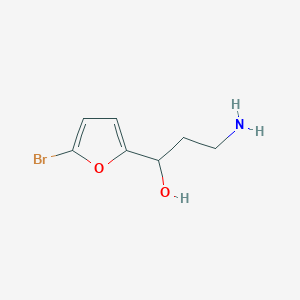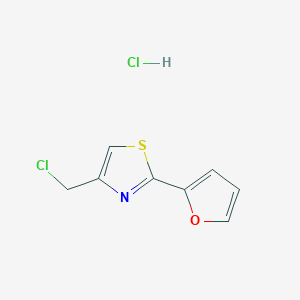
3-(Pyrazin-2-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrazin-2-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H4N2O2 It is characterized by the presence of a pyrazine ring attached to a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)prop-2-ynoic acid typically involves the coupling of a pyrazine derivative with a propynoic acid precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-bromopyrazine with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions on the pyrazine ring.
Major Products Formed
Oxidation: Formation of pyrazine-2-carboxylic acid or pyrazine-2-ketone.
Reduction: Formation of 3-(pyrazin-2-yl)prop-2-ene or 3-(pyrazin-2-yl)propane.
Substitution: Formation of halogenated pyrazine derivatives or substituted pyrazine compounds.
Scientific Research Applications
3-(Pyrazin-2-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yl)prop-2-ynoic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, while the propynoic acid moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure with a thiophene ring instead of a pyrazine ring.
3-(Pyridin-2-yl)prop-2-ynoic acid: Contains a pyridine ring in place of the pyrazine ring.
3-(Furan-2-yl)prop-2-ynoic acid: Features a furan ring instead of a pyrazine ring.
Uniqueness
3-(Pyrazin-2-yl)prop-2-ynoic acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H4N2O2 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
3-pyrazin-2-ylprop-2-ynoic acid |
InChI |
InChI=1S/C7H4N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h3-5H,(H,10,11) |
InChI Key |
JSRJNQBFWORORF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



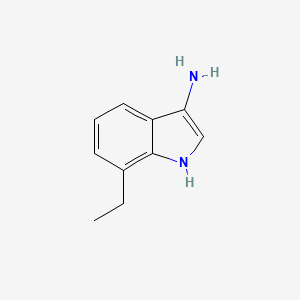
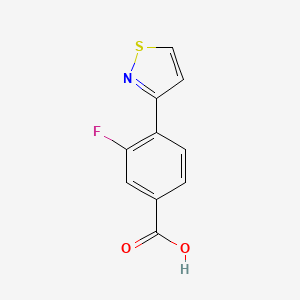
![1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13157280.png)

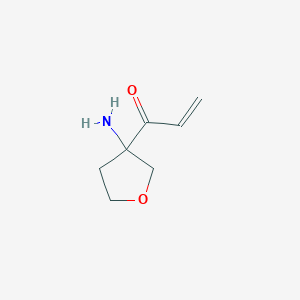
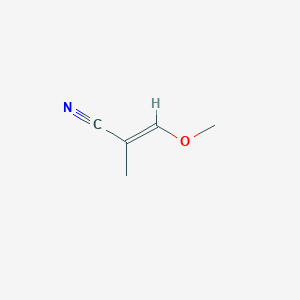
![(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13157302.png)
